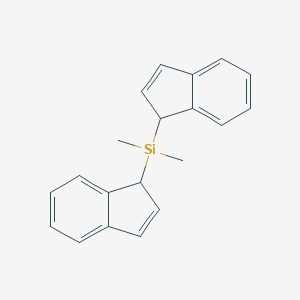

di(1H-inden-1-yl)dimethylsilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(1H-inden-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYTUIWIDDBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di 1h Inden 1 Yl Dimethylsilane and Analogous Ligand Precursors

General Synthetic Routes to Silane-Bridged Bis(indenyl) Systems

The most common and direct method for synthesizing silane-bridged bis(indenyl) systems, such as di(1H-inden-1-yl)dimethylsilane, involves the reaction of an indenyl anion with a dichlorosilane. This process typically begins with the deprotonation of indene (B144670) or a substituted indene using a strong base to form the corresponding indenide anion. This nucleophilic indenide is then reacted with a dichlorosilane, most commonly dichlorodimethylsilane (B41323), in a 2:1 stoichiometric ratio.

The general reaction scheme can be represented as follows:

2 Indene + 2 Base → 2 Indenide⁻ 2 Indenide⁻ + Cl₂Si(CH₃)₂ → (Indenyl)₂Si(CH₃)₂ + 2 Cl⁻

This salt metathesis reaction is a versatile method for creating the desired silane (B1218182) bridge between the two indenyl moieties. researchgate.net The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed to facilitate the reaction and stabilize the organometallic intermediates. libretexts.org The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired bis(indenyl)silane.

An alternative approach involves the use of disilane-bridged architectures, which can offer unique electronic and conformational properties to the resulting ligand system. nih.gov However, the direct reaction of indenide with dichlorodimethylsilane remains the most prevalent and straightforward synthetic route.

Strategies for Indenyl Ring Functionalization and Substitution Patterns

The ability to introduce various substituents onto the indenyl rings is a key aspect of designing tailored metallocene catalysts. Functionalization can be achieved either by starting with a pre-substituted indene or by modifying the bis(indenyl)silane ligand after its formation.

Starting with substituted indenes allows for the incorporation of a wide range of functional groups at specific positions on the indenyl framework. For instance, alkyl, aryl, or silyl (B83357) groups can be introduced onto the five-membered or six-membered ring of the indene molecule prior to its reaction with the dichlorosilane. researchgate.netrsc.org This pre-functionalization approach provides a high degree of control over the final ligand structure. For example, the synthesis of 1- and 2-substituted silylindenes has been systematically studied, leading to a variety of substitution patterns on the resulting zirconocene (B1252598) dichlorides. researchgate.net

Late-stage functionalization, on the other hand, involves modifying the already formed bis(indenyl)silane ligand. This can be particularly useful for introducing functionalities that might not be compatible with the initial ligand synthesis conditions. Techniques such as Pd-catalyzed cross-coupling reactions have been employed to introduce aryl groups and other substituents onto the indenyl rings of the ligand precursor. nih.gov

The position of the substituent on the indenyl ring can significantly influence the properties of the resulting metallocene. For example, substituents at the 2-position of the indenyl ring can have a different electronic and steric effect compared to substituents on the six-membered ring. This allows for fine-tuning of the catalyst's activity and selectivity in polymerization reactions.

Control of Stereoisomerism in Ligand Synthesis (e.g., Diastereomers)

The synthesis of silane-bridged bis(indenyl) ligands often results in the formation of stereoisomers, specifically racemic (rac) and meso diastereomers. The relative orientation of the two indenyl groups with respect to the silicon bridge determines the stereochemistry of the resulting ansa-metallocene. The rac isomer, which has C₂ symmetry, is often the desired product for stereoselective catalysis, particularly in propylene (B89431) polymerization.

The formation of rac and meso diastereomers can be influenced by several factors, including the substitution pattern on the indenyl rings and the reaction conditions. researchgate.net In many cases, the rac and meso diastereomers of the ligand precursor can be separated by techniques such as fractional crystallization. researchgate.net The separated diastereomers can then be used to synthesize the pure rac or meso metallocene complexes.

The characterization of these diastereomers is typically achieved using spectroscopic methods, particularly NMR spectroscopy. researchgate.net For instance, the chemical shifts of the protons on the silyl bridge and the indenyl rings can be used to distinguish between the rac and meso forms. Nuclear Overhauser Effect (NOE) studies can also provide valuable information about the relative stereochemistry of the two indenyl ligands. researchgate.net

Role of Organolithium Reagents and Dichlorodimethylsilane in Ligand Formation

Organolithium reagents are indispensable in the synthesis of this compound and its analogs. wikipedia.orgnumberanalytics.com They serve as powerful bases for the deprotonation of indene to generate the highly nucleophilic indenide anion. libretexts.orgmasterorganicchemistry.com Common organolithium reagents used for this purpose include n-butyllithium (n-BuLi), sec-butyllithium, and methyllithium. wikipedia.org The choice of organolithium reagent can influence the efficiency of the deprotonation step and potentially the stereochemical outcome of the subsequent reaction.

The fundamental reaction involving an organolithium reagent is the metalation of indene:

Indene + R-Li → Indenide-Li⁺ + R-H

Once the indenide lithium salt is formed, it readily reacts with dichlorodimethylsilane. researchgate.net Dichlorodimethylsilane acts as the electrophilic source of the dimethylsilyl bridge. The two chlorine atoms are sequentially displaced by two indenide anions in a nucleophilic substitution reaction at the silicon center. researchgate.netlibretexts.org

The high reactivity of organolithium reagents necessitates careful handling under inert atmospheric conditions, as they are sensitive to air and moisture. libretexts.orgwikipedia.org The stoichiometry of the reactants, particularly the ratio of indenide to dichlorodimethylsilane, is crucial for maximizing the yield of the desired bis(indenyl)silane and minimizing the formation of side products.

| Reagent | Role in Synthesis | References |

| Indene | Starting material for the indenyl anion | researchgate.net |

| Organolithium Reagent (e.g., n-BuLi) | Strong base for deprotonating indene | libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Dichlorodimethylsilane | Electrophile providing the dimethylsilyl bridge | researchgate.net |

| Tetrahydrofuran (THF) | Solvent to facilitate the reaction | libretexts.org |

Coordination Chemistry and Metallocene Complex Formation

Synthesis of Di(1H-inden-1-yl)dimethylsilane-Based Metallocene Precursors (e.g., Zirconocenes, Hafnocenes)

The synthesis of metallocene dichlorides based on the this compound ligand framework is a well-established process in organometallic chemistry. The general approach involves a salt metathesis reaction. wikipedia.org This process typically begins with the deprotonation of the parent ligand, this compound, using a strong base such as an organolithium reagent like n-butyllithium (BuLi). wikipedia.org This reaction generates the corresponding dilithio salt of the ligand.

The resulting dianion is then reacted with a suitable metal halide, most commonly zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄), to yield the desired ansa-metallocene. researchgate.netrsc.org The dimethylsilyl bridge holds the two indenyl rings in close proximity, facilitating the chelation to the metal center and forming a strained, tilted structure characteristic of ansa-metallocenes. A series of C1-symmetric group 4 ansa-metallocene complexes, including both zirconocenes and hafnocenes, have been prepared using Me2Si-bridged cyclopentadienyl (B1206354)/indenyl proligands. researchgate.netrsc.org

The reaction can be summarized as follows:

Deprotonation: Me₂Si(C₉H₇)₂ + 2 BuLi → Li₂[Me₂Si(C₉H₆)₂] + 2 BuH

Metathesis: Li₂[Me₂Si(C₉H₆)₂] + MCl₄ → [Me₂Si(η⁵-C₉H₆)₂]MCl₂ + 2 LiCl (where M = Zr, Hf)

This synthetic route allows for the creation of a wide array of substituted derivatives by modifying the indenyl rings on the initial proligand, enabling fine-tuning of the catalyst's properties. researchgate.netrsc.org

| Metal Center (M) | Precursor Ligand | Resulting Complex Type | Key Synthetic Step |

|---|---|---|---|

| Zirconium (Zr) | This compound | rac/meso-[Me₂Si(Ind)₂]ZrCl₂ | Salt metathesis with ZrCl₄ wikipedia.orgresearchgate.net |

| Hafnium (Hf) | This compound | rac/meso-[Me₂Si(Ind)₂]HfCl₂ | Salt metathesis with HfCl₄ rsc.org |

Ligand Coordination Modes and Denticity within Metal Centers

The indenyl ligand, a benzo-fused relative of the cyclopentadienyl ligand, exhibits versatile coordination behavior. wikipedia.orgnih.gov In complexes derived from this compound, each indenyl moiety formally acts as an anionic, five-electron donor ligand. The primary coordination mode is η⁵ (pentahapto), where all five carbon atoms of the cyclopentadienyl portion of the indenyl ring are bonded to the metal center. wikipedia.org This η⁵-coordination is analogous to that of the cyclopentadienyl anion (Cp) in traditional metallocenes. wikipedia.org

A key feature of the indenyl ligand is its ability to undergo "ring slippage." nih.gov This phenomenon involves a reversible change in hapticity from the stable η⁵-coordination to an η³-allyl coordination mode. wikipedia.orgnih.gov This slippage is particularly important in reaction mechanisms, as it can temporarily open a coordination site on a coordinatively saturated 18-electron metal center, facilitating associative substitution pathways that are typically inaccessible for their more rigid cyclopentadienyl counterparts. wikipedia.orgnih.gov This enhanced reactivity is often termed the "indenyl effect." rsc.org While the this compound ligand as a whole acts as a bidentate, chelating ligand due to the ansa-bridge, the variable hapticity of its individual indenyl rings is a defining characteristic of its coordination chemistry. In fact, at least ten different metal-indenyl bonding modes have been reported in the literature. rsc.org

| Coordination Mode | Description | Significance |

|---|---|---|

| η⁵ (pentahapto) | The five-membered ring of the indenyl ligand is fully bonded to the metal center. wikipedia.org | Stable ground state for an 18-electron metallocene complex. |

| η³ (trihapto) | Only three carbon atoms of the indenyl ligand are bonded to the metal, forming an allyl-type interaction. wikipedia.orgnih.gov | Creates a vacant coordination site, facilitating associative mechanisms and enhancing reactivity (Indenyl Effect). nih.govrsc.org |

Stereochemical Aspects of Ansa-Metallocene Complexes (C1-symmetric vs. C2-symmetric)

The stereochemistry of ansa-metallocenes derived from this compound is a critical factor determining their catalytic properties, particularly for stereospecific polymerization. The dimethylsilyl bridge locks the relative orientation of the two indenyl ligands, leading to the formation of two primary stereoisomers: rac (C₂-symmetric) and meso (Cₛ-symmetric).

However, by using dissimilar indenyl or cyclopentadienyl-indenyl frameworks, it is possible to generate complexes with C₁ symmetry, meaning they lack any symmetry elements other than the identity operation. researchgate.netrsc.org For instance, a series of C₁-symmetric zirconocene (B1252598) complexes have been synthesized from Me₂Si-bridged cyclopentadienyl/indenyl proligands with various substitutions on both rings. researchgate.netrsc.org These C₁-symmetric catalysts are of significant interest as they can provide exquisite control over polymer tacticity. researchgate.net The solid-state molecular structures of several such C₁-symmetric zirconocenes have been confirmed through X-ray crystallography. researchgate.net The choice between C₂, Cₛ, and C₁ symmetry profoundly impacts the shape of the coordination gap at the metal center, which in turn dictates the stereochemical outcome of catalytic transformations like propylene (B89431) polymerization. researchgate.netrsc.org

Influence of Indenyl Substituents on Metal Coordination Geometry and Electronic Structure

Substituents on the indenyl rings of the this compound ligand have a profound impact on the resulting metallocene's properties. These effects can be broadly categorized as steric and electronic.

Steric Influence: The size and position of substituents directly alter the coordination geometry around the metal atom. bohrium.com Bulky groups can influence the tilt angle of the indenyl ligands and the aperture of the coordination site, which is crucial for monomer approach and insertion during polymerization. rsc.org Quantitative structure-activity relationship (QSAR) models have suggested that for some C₁-symmetric (2-indenyl)(1-indenyl) systems, steric factors are more influential than electronic factors in determining comonomer affinity and molecular weight capability. rsc.org

Catalytic Efficacy in Olefin Polymerization

Homopolymerization of Olefins (e.g., Propene, Ethene)

Metallocene catalysts derived from di(1H-inden-1-yl)dimethylsilane are highly effective for the homopolymerization of olefins like propene and ethene. The specific stereoisomer of the metallocene complex, primarily the rac isomer, is crucial for producing stereoregular polymers.

The activity and productivity of catalyst systems incorporating this compound are influenced by several factors, including the transition metal center, cocatalyst, and polymerization conditions. For instance, the rac-Me2Si(Ind)2ZrCl2 complex, when activated by methylaluminoxane (B55162) (MAO), demonstrates high activity in propene polymerization. researchgate.net

In one study, the rac-Me2Si(2-(t-BuMe2SiO)Ind)2/MAO system produced isotactic polypropylene (B1209903) with an activity of 5500 kg PP/mol Zr/h. The zirconium-based catalyst, rac-Me2Si(2-Me,4-PhInd)2ZrCl2, in combination with MAO, has shown exceptional productivity, reaching rates greater than 32 x 10^6 g of polypropylene per mole of catalyst per hour. researchgate.net The choice of the transition metal is also critical, with titanium-based analogues of dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)MCl2 complexes also producing isotactic polypropene. researchgate.net

The productivity of these catalyst systems can be significantly impacted by the polymerization temperature and the ratio of cocatalyst to catalyst.

A key advantage of using rac-di(1H-inden-1-yl)dimethylsilane-based metallocenes is the high degree of control over the stereochemistry of the resulting polymer. The C2-symmetry of the rac isomer is particularly effective in producing highly isotactic polypropylene, where the methyl groups on the polymer chain are all oriented on the same side. researchgate.netbohrium.com

The catalyst system rac-Me2Si(Ind)2ZrCl2/MAO is known to produce isotactic polypropylene. The degree of isotacticity, often measured by the percentage of meso pentads ([mmmm]), can be very high. For example, polypropylene produced with this catalyst can exhibit high insolubility in boiling heptane, which is an indicator of high isotacticity. researchgate.net The use of rac-Me2Si(2-(t-BuMe2SiO)Ind)2/MAO also yields isotactic polypropylene. Furthermore, dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)MCl2 (where M = Ti, Zr, Hf) complexes combined with MAO are effective in producing isotactic polypropene. researchgate.net The titanium-based versions can even produce polypropylene that is more stereoregular than that obtained with traditional heterogeneous catalysts. researchgate.net

The table below summarizes the stereoregularity of polypropylene produced with different catalyst systems.

| Catalyst System | Polymer Stereoregularity | Reference |

| rac-Me2Si(Ind)2ZrCl2/MAO | Isotactic Polypropylene | |

| rac-Me2Si(2-(t-BuMe2SiO)Ind)2/MAO | Isotactic Polypropylene | |

| rac-Me2Si(2-Me,4-PhInd)2TiCl2/MAO | Highly Stereoregular Isotactic Polypropene | researchgate.net |

| rac-Et(Ind)2ZrCl2/MAO | Isotactic Polypropylene | researchgate.net |

The regioselectivity of polymerization, which refers to the orientation of monomer insertion into the growing polymer chain, is another critical aspect controlled by these catalysts. The predominant insertion mode is 1,2-insertion, leading to a regular head-to-tail polymer chain. However, occasional misinsertions, such as 2,1- or 1,3-insertions, can occur and affect the polymer's properties.

For polypropylene obtained with the rac-Me2Si(Ind)2ZrCl2/MAO system, the regioselectivity is high, although minor irregularities can be detected. researchgate.net Supporting the catalyst on silica (B1680970) can improve regioselectivity, decreasing the frequency of 2,1- and 1,3-insertions. This leads to a more linear and defect-free polymer chain.

Copolymerization of Olefins (e.g., Ethene/1-Hexene)

Catalysts based on this compound are also effective for the copolymerization of ethene with α-olefins such as 1-hexene. researchgate.netnih.gov This process is important for producing linear low-density polyethylene (B3416737) (LLDPE), a widely used class of polymers.

The rac- and meso-isomers of [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, when activated with MAO, have been tested in ethene/1-hexene copolymerization. nih.gov Interestingly, the meso isomer showed higher productivity than the rac isomer in this specific case. nih.gov The incorporation of the comonomer (1-hexene) generally leads to an improvement in the catalyst's activity. nih.gov

The structure of the metallocene has a significant impact on the resulting copolymer. For instance, in the copolymerization of ethylene (B1197577) and isoprene (B109036) using a related silicon-bridged metallocene, the catalyst demonstrated high regioselectivity for 3,4-connections over 1,4-connections of the isoprene units. bohrium.com

Comparative Analysis of Different Transition Metal Centers (e.g., Zirconium vs. Hafnium)

The choice of the transition metal center, typically zirconium or hafnium, in the metallocene complex significantly influences the catalytic performance and the properties of the resulting polymer.

Generally, hafnocene catalysts are considered to be less active than their zirconocene (B1252598) counterparts, a difference often attributed to their interactions with the aluminum-based cocatalyst. nih.gov However, hafnocenes often exhibit higher regioselectivity and produce polymers with higher molecular weights compared to zirconocenes. nih.gov This phenomenon is sometimes referred to as the "hafnium effect". nih.gov

In the context of propene polymerization, C2-symmetric ansa-hafnocene catalysts typically show a more rapid decline in performance at higher temperatures compared to their zirconium analogues. nih.gov While computational models suggest that hafnium catalysts might have a tighter active pocket, which could lead to higher stereoselectivity, experimental results often show the opposite trend, with zirconocenes being more stereoselective. nih.gov For instance, in one comparison, the stereoselectivity of all hafnocenes was consistently much lower (up to 6-fold more stereoerrors) than their zirconium counterparts. nih.gov

Conversely, hafnium-based catalysts, such as those derived from dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)MCl2, are known to produce longer-chain, softer isotactic polymers with good activities. researchgate.net

The table below provides a comparative overview of zirconium and hafnium catalysts.

| Feature | Zirconium-based Catalysts | Hafnium-based Catalysts | Reference |

| Activity | Generally higher | Generally lower, dependent on cocatalyst interaction | nih.gov |

| Regioselectivity | Lower | Higher | nih.gov |

| Molecular Weight of Polymer | Lower | Higher | researchgate.netnih.gov |

| Stereoselectivity | Generally higher | Generally lower | nih.gov |

| High-Temperature Performance | More stable | Performance deteriorates more rapidly | nih.gov |

Performance of Supported Catalytic Systems (e.g., SiO2-MAO)

To be suitable for industrial applications, homogeneous metallocene catalysts are often immobilized on a solid support, a process known as heterogenization. Silica (SiO2) pre-treated with MAO is a common support material. nih.gov

Supporting the rac-Me2Si(Ind)2ZrCl2/MAO catalyst on SiO2 has been shown to enhance the stability of the active sites. This leads to the production of polypropylene with a significantly higher molecular weight compared to the homogeneous system. Furthermore, the isotacticity of the polypropylene produced by the supported system is higher, with the [mmmm] pentad sequence increasing from 82.0% for the homogeneous system to 86.3% for the heterogeneous one. The regioselectivity is also improved, with a decrease in 2,1- and 1,3-insertions.

In the copolymerization of ethene and 1-hexene, the supported versions of both meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride were tested. nih.gov Similar to the homogeneous system, the supported meso isomer proved to be a more productive catalyst than the supported rac isomer. nih.gov

High-Temperature Polymerization Performance

The operational stability and activity of a catalyst at high temperatures are critical for industrial polymerization processes, which are often run under such conditions to ensure high reaction rates and to facilitate process control. The rac-Me₂Si(Ind)₂ZrCl₂/MAO system has demonstrated notable performance in the polymerization of olefins at elevated temperatures.

In propylene (B89431) polymerization, the catalytic activity of rac-Me₂Si(Ind)₂ZrCl₂, when supported on silica (SiO₂), shows a clear dependence on the polymerization temperature. Research indicates that as the temperature increases from 30°C to 70°C, the catalytic activity also increases. However, a further increase in temperature to 80°C leads to a decrease in activity, suggesting an optimal temperature range for maximizing polymer yield. This behavior is attributed to the enhanced stability of the active sites on the supported catalyst compared to its homogeneous counterpart. gfzxb.org

The molecular weight of the resulting polypropylene is also influenced by the polymerization temperature. Generally, an increase in temperature leads to a decrease in the molecular weight of the polymer, a common trend in olefin polymerization due to increased rates of chain transfer reactions. gfzxb.org

Below is a data table summarizing the effect of temperature on the polymerization of propylene using a supported rac-Me₂Si(Ind)₂ZrCl₂/MAO catalyst.

| Polymerization Temperature (°C) | Catalytic Activity (kg PP/mol Zr·h) | Molecular Weight (Mw) ( g/mol ) |

| 30 | 485 | 25.4 x 10⁴ |

| 50 | 768 | 18.2 x 10⁴ |

| 70 | 1023 | 12.5 x 10⁴ |

| 80 | 890 | 10.1 x 10⁴ |

Table 1: Effect of Polymerization Temperature on the Catalytic Activity and Molecular Weight of Polypropylene using a Supported rac-Me₂Si(Ind)₂ZrCl₂/MAO Catalyst. gfzxb.org

In ethylene polymerization, nano-sized silica-supported rac-Me₂Si(Ind)₂ZrCl₂/MAO catalysts have shown that an optimal temperature of 60°C can lead to significantly higher catalytic activity compared to micro-sized supported catalysts. This enhancement is attributed to the larger external surface area and the absence of internal diffusion resistance in the nano-sized support.

Advanced Polymer Architectures and Chain Shuttling Polymerization

The versatility of metallocene catalysts derived from this compound extends to the synthesis of advanced polymer architectures. By modifying the ligand structure or employing specific polymerization techniques, it is possible to control the polymer's microstructure, molecular weight distribution, and comonomer incorporation, leading to materials with tailored properties.

One of the groundbreaking strategies for creating novel block copolymers is chain shuttling polymerization . This technique involves the use of a chain shuttling agent (CSA) that facilitates the reversible transfer of a growing polymer chain between two distinct catalyst sites within a single reactor. These catalyst sites typically have different selectivities towards the monomers present in the polymerization medium. For instance, one catalyst may preferentially polymerize ethylene to form crystalline "hard" segments, while the other catalyst incorporates a comonomer like 1-octene (B94956) to produce amorphous "soft" segments.

The result of this controlled exchange is the formation of olefin block copolymers (OBCs), which are characterized by alternating blocks of crystalline and amorphous segments. These materials exhibit a unique combination of properties, including high melting temperatures, low glass transition temperatures, and excellent elastomeric behavior at elevated temperatures.

While specific studies detailing the use of rac-Me₂Si(Ind)₂ZrCl₂ as one of the two catalysts in a chain shuttling system for producing olefin block copolymers are not extensively documented in publicly available literature, its known capabilities in olefin copolymerization make it a potential candidate for such applications. The ability to tune the indenyl ligand, for example by introducing substituents, can alter the catalyst's comonomer incorporation ability. koreascience.kr This tunability is a key requirement for designing catalyst pairs for chain shuttling polymerization. For instance, a catalyst like rac-Me₂Si(Ind)₂ZrCl₂, which is a good ethylene homopolymerization catalyst, could potentially be paired with another metallocene that is a more efficient comonomer incorporator to produce block copolymers.

The development of such advanced polymer architectures through techniques like chain shuttling polymerization opens up new possibilities for creating high-performance materials with a wide range of applications, from thermoplastic elastomers to compatibilizers for polymer blends.

Mechanistic Investigations of Catalytic Processes

Detailed Analysis of Polymerization Reaction Mechanisms

The polymerization of olefins, such as ethylene (B1197577) and propylene (B89431), using metallocene catalysts like those derived from di(1H-inden-1-yl)dimethylsilane, proceeds via a coordination-insertion mechanism. researchgate.net The process is initiated by the activation of the metallocene precatalyst, typically with a cocatalyst like methylaluminoxane (B55162) (MAO). ymerdigital.comnih.gov This activation involves the alkylation of the zirconium center and the formation of a cationic active species, which is the actual catalyst for polymerization. ymerdigital.comnih.gov The resulting cationic metallocene complex possesses a vacant coordination site, which is essential for the polymerization process. ymerdigital.com

The polymerization cycle can be described by the following key steps:

Olefin Coordination: The olefin monomer coordinates to the vacant site on the cationic zirconium center. researchgate.net

Insertion: The coordinated olefin then inserts into the existing metal-alkyl (or metal-polymer) bond. This step is the primary chain propagation step, leading to the growth of the polymer chain. researchgate.netresearchgate.net

Chain Propagation: The newly formed alkyl group, which is now one monomer unit longer, remains attached to the zirconium center, and the vacant coordination site is regenerated, allowing for the coordination and insertion of the next monomer molecule. This cycle repeats, leading to the formation of a long polymer chain.

The structure of the metallocene ligand, in this case, this compound, plays a critical role in determining the stereochemistry of the resulting polymer. The racemic (rac) and meso isomers of the catalyst exhibit different catalytic behaviors. The rac isomer, which has C2 symmetry, is known to produce isotactic polypropylene (B1209903), while the meso isomer, with Cs symmetry, typically leads to atactic or, in some cases, syndiotactic polypropylene. mdpi.comhhu.de The silyl (B83357) bridge between the two indenyl ligands provides rigidity to the catalyst structure, which is crucial for maintaining the stereoselectivity during the polymerization process. osti.gov

Studies on Chain Transfer Pathways (e.g., β-Hydride Elimination, β-Methyl Elimination)

Chain transfer reactions are crucial events in polymerization as they determine the molecular weight of the resulting polymer and introduce unsaturation at the chain ends. The primary chain transfer mechanisms in metallocene-catalyzed polymerization include β-hydride elimination and β-methyl elimination.

β-Hydride Elimination: This is a common chain termination pathway where a hydrogen atom from the β-carbon of the growing polymer chain is transferred to the metal center, resulting in a metal-hydride species and a polymer chain with a terminal double bond. researchgate.net This process is often competitive with chain propagation, and its rate is influenced by factors such as temperature, monomer concentration, and the steric and electronic properties of the catalyst. researchgate.netresearchgate.net For instance, in the polymerization of propylene and 1-hexene, β-hydride elimination is a predominant chain transfer step. researchgate.net

β-Methyl Elimination: This is a less common but significant chain transfer process, particularly in the polymerization of propylene. acs.org It involves the transfer of a methyl group from the β-position of the growing polymer chain to the metal center. acs.org This mechanism is often invoked to explain certain microstructural features of the polymer. The relative rates of β-hydride versus β-methyl elimination can be influenced by the steric hindrance around the metal center. For example, studies on zirconocene (B1252598) compounds have shown that increased steric crowding can favor β-methyl elimination over β-hydride elimination. acs.org However, other studies have observed rapid β-hydrogen elimination even in systems where β-methyl elimination was expected. acs.org

Chain transfer to a cocatalyst, such as an aluminum alkyl, is another important pathway that can control the molecular weight of the polymer. scilit.com

Kinetic Studies of Catalytic Processes

Kinetic studies provide quantitative insights into the rates of the various elementary steps involved in the polymerization process, including initiation, propagation, and termination. These studies are essential for optimizing reaction conditions and for developing kinetic models that can predict polymer properties. nih.govryongnamsan.edu.kp

The polymerization of olefins with metallocene catalysts is typically first-order with respect to both the monomer and the catalyst concentration. researchgate.net The rate of polymerization is influenced by several factors, including temperature, pressure, and the ratio of cocatalyst to catalyst. researchgate.net For instance, in ethylene polymerization, increasing the reaction temperature generally leads to an increase in catalyst activity but can also decrease catalyst stability. researchgate.net

Kinetic models have been developed to describe the polymerization of olefins with catalysts like rac-C2H4(1-indenyl)2ZrMe2. nih.gov These models often need to account for catalyst deactivation processes to accurately predict the molecular weight distribution of the polymer. nih.gov Comprehensive kinetic modeling of multiresponse data, including monomer consumption and molecular weight distributions, allows for the determination of robust rate constants for the elementary steps. nih.gov

The nature of the cocatalyst, such as methylaluminoxane (MAO), also significantly impacts the kinetics. The concentration of MAO can affect both the productivity of the polymerization process and the molecular weight of the resulting polymer. ymerdigital.com Quenched-flow kinetic studies have been employed to investigate the early stages of polymerization and the role of the cocatalyst in catalyst activation. nih.gov

Elucidation of Enantioselectivity and Stereocontrol Mechanisms

The ability of rac-di(1H-inden-1-yl)dimethylsilane-based catalysts to produce stereoregular polymers, particularly isotactic polypropylene, is a direct consequence of the chiral nature of the active site. The C2 symmetry of the rac isomer is crucial for enforcing a specific orientation of the incoming monomer, leading to a regular insertion that results in an isotactic polymer chain. hhu.de

The mechanism of stereocontrol is often explained by the Cossee-Arlman mechanism, which involves the coordination of the prochiral olefin to the chiral metal center. The steric interactions between the substituents on the indenyl ligands and the growing polymer chain dictate the facial selectivity of the olefin insertion, leading to the formation of a stereoregular polymer. bohrium.com

DFT (Density Functional Theory) calculations have been used to model the transition states for monomer insertion and to understand the energetic preferences for different insertion pathways. nih.gov These computational studies have provided valuable insights into the origins of enantioselectivity and the factors that control the degree of stereoregularity. osti.gov

In some cases, site epimerization, which is an inversion of the configuration at the zirconium center, can occur. This process can lead to stereoerrors in the polymer chain if it happens at a rate comparable to monomer insertion. osti.gov The microstructure of the polymer, including the type and frequency of stereoerrors, can provide information about the relative rates of monomer insertion and site epimerization. osti.gov

Dynamic kinetic resolution, a process where a racemic mixture is converted into a single enantiomer, is a concept that can be applied to understand the stereoselective polymerization catalyzed by these chiral metallocenes. nih.govrsc.orgsciencedaily.com

Ligand Structure–performance Relationships and Rational Design

Impact of Indenyl Ring Substituents on Catalytic Activity and Selectivity

Substituents on the indenyl rings of the di(1H-inden-1-yl)dimethylsilane ligand framework play a crucial role in determining the efficacy of the corresponding zirconocene (B1252598) or hafnocene catalyst in olefin polymerization. These modifications can drastically alter catalytic activity, stereoselectivity (the arrangement of monomer units in the polymer chain), and regioselectivity (the orientation of monomer insertion).

Research has consistently shown that introducing substituents at the 2- and 4-positions of the indenyl ring leads to significant performance enhancements compared to the unsubstituted rac-Me2Si(Ind)2ZrCl2 complex. For instance, the introduction of a methyl group at the 2-position, yielding rac-Me2Si(2-Me-Ind)2ZrCl2, results in a nearly eightfold increase in catalytic activity in homogeneous propylene (B89431) polymerization. researchgate.net Furthermore, this substitution leads to polypropylene (B1209903) with a higher molecular weight and an increased melting point, indicating a higher degree of isotacticity. researchgate.net

Further substitution, such as in the rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 catalyst, where a phenyl group is added at the 4-position, affords even greater control. Compared to their non-substituted counterparts, these more complex ligands produce polymers with higher molecular weights and improved stereoselectivity. mdpi.com The presence of bulky substituents generally enhances the catalyst's ability to control the stereochemistry of the polymer. For example, immobilizing the standard rac-Me2Si(Ind)2ZrCl2 catalyst on a silica (B1680970) support was shown to improve the isotacticity of the resulting polypropylene, with the isotactic pentad sequence ([mmmm]) increasing from 82.0% in the homogeneous system to 86.3% for the supported system. This enhancement in selectivity is also accompanied by improved regioselectivity, with a decrease in 2,1- and 1,3-monomer misinsertions.

However, the effect of substitution is not universally positive. Studies on 2-silyl substituted bis[indenyl]zirconium dichlorides have shown that these catalysts can exhibit lower polymerization activities for ethene compared to the unsubstituted parent system. researchgate.net This highlights the complex interplay between the nature and position of the substituent and the resulting catalytic performance.

Steric and Electronic Modulation of the Active Site through Ligand Architecture

The catalytic performance of metallocenes derived from this compound is governed by a delicate balance of steric and electronic factors, which are dictated by the ligand's architecture. orcid.org The dimethylsilyl bridge and the substituents on the indenyl rings work in concert to create a unique three-dimensional environment around the metal center, directly influencing monomer coordination, insertion, and chain transfer events.

Steric Effects: The primary role of the ligand architecture is to provide steric hindrance that controls the approach of the olefin monomer to the active metal center. The ansa-bridge (the dimethylsilyl group) locks the two indenyl ligands in a specific orientation, creating a chiral, C2-symmetric environment in the racemic isomer. This fixed geometry is fundamental to achieving high stereoselectivity, particularly in propylene polymerization.

Substituents on the indenyl rings further refine this steric environment. Bulky groups at the 2- and 4-positions can effectively block certain coordination pathways, forcing the incoming monomer and the growing polymer chain into specific orientations. This enhanced steric control is a key reason why catalysts like rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 exhibit superior stereoselectivity and produce polymers with higher molecular weights. mdpi.com The steric bulk hinders chain termination reactions, allowing for the growth of longer polymer chains. In some cases, the steric environment is best described by conformational control, where substituents influence the energy profile of different ligand orientations, thereby affecting catalytic performance. researchgate.net

Electronic Effects: The electronic properties of the ligand system modulate the reactivity of the metal center. The electron density at the zirconium or hafnium atom influences its Lewis acidity and, consequently, its ability to activate the olefin monomer and facilitate insertion into the metal-carbon bond of the growing polymer chain.

Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the structural features of catalysts with their experimental performance. researchgate.netacs.org For single-site olefin polymerization catalysts like those derived from this compound, QSAR provides a framework for rational catalyst design by predicting the activity and polymer properties of new, unsynthesized catalyst structures. researchgate.netacs.org

The QSAR methodology has been successfully applied to families of ansa-zirconocene catalysts, including C2-symmetric bis(indenyl) systems. mdpi.comnih.gov The process involves several key steps:

Dataset Generation: A series of related catalysts, such as various substituted rac-Me2Si(Ind)2ZrCl2 complexes, are synthesized and tested under controlled polymerization conditions to generate a robust database of performance indicators (e.g., activity, stereoselectivity, polymer molecular weight). mdpi.comacs.org

Descriptor Calculation: For each catalyst in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure. In 3D-QSAR studies, these are often field-based descriptors calculated over a 3D grid surrounding the molecule, such as:

Steric Fields: Representing the molecule's size and shape (e.g., using Comparative Molecular Field Analysis, CoMFA). acs.org

Electrostatic Fields: Representing the distribution of positive and negative charges. acs.org

Quantum Chemical Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the catalyst's electrophilicity. researchgate.net

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that links the calculated descriptors to the observed catalytic activity or property. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested, often using a subset of catalysts that were not included in the initial model-building process. researchgate.net

For ansa-bis(indenyl) zirconocenes, QSAR models have successfully used a limited number of chemically intuitive 3D geometric descriptors to quantify the contributions of individual substituents in and around the catalytic pocket. mdpi.comnih.gov These models have been able to correlate ligand structure with key performance metrics like stereoselectivity and molecular weight capability, even at high polymerization temperatures. acs.org By identifying which steric and electronic features are crucial for high performance, QSAR serves as a valuable predictive tool, guiding synthetic efforts toward novel catalysts with improved properties and reducing the need for extensive trial-and-error experimentation. acs.org

Advanced Characterization Techniques for Ligands, Complexes, and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of di(1H-inden-1-yl)dimethylsilane and its organometallic derivatives. 1H and 13C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques can confirm atomic connectivity. researchgate.netresearchgate.net

A critical application of NMR in this context is the analysis and differentiation of diastereomers, specifically the racemo (rac) and meso forms of the ansa-metallocene complexes formed from the this compound ligand, such as rac- and meso-Me2Si(Ind)2ZrCl2. The synthesis of these ansa-metallocenes often yields a mixture of these two diastereomers, which possess different symmetries and, consequently, distinct NMR spectra. mdpi.com The rac isomer has C2 symmetry, while the meso isomer has Cs symmetry. This difference in symmetry results in a different number of signals and chemical shifts for the protons and carbons of the indenyl ligands and the silyl (B83357) bridge. For instance, the two methyl groups on the silicon bridge are chemically equivalent in the rac isomer but non-equivalent in the meso isomer, leading to one and two signals, respectively, in their NMR spectra.

The chemical shifts of the indenyl protons are also highly sensitive to the stereochemistry and the substituents on the ligand framework. nih.gov For example, substitution at the 2-position of the indenyl ring in related ansa-zirconocenes leads to a significant shielding effect (an upfield shift) for the β-proton of the five-membered ring compared to the unsubstituted analogue. mdpi.com Variable temperature NMR experiments can also be employed to study the dynamic behavior of these molecules in solution. consensus.app The ability to distinguish and quantify the ratio of rac to meso isomers is paramount, as the rac isomer is typically the one that produces highly isotactic polypropylene (B1209903).

Table 1: Illustrative ¹H NMR Chemical Shift Differences for Diastereomers of ansa-Metallocenes

| Proton | Expected Chemical Shift (ppm) - rac Isomer (C₂ Symmetry) | Expected Chemical Shift (ppm) - meso Isomer (Cₛ Symmetry) | Rationale for Difference |

| Si-CH ₃ | One singlet | Two distinct singlets | In the meso form, the two methyl groups are in different chemical environments relative to the indenyl rings. |

| Indenyl β-H | One signal (or one set of signals) | Two signals (or two sets of signals) | The C₂ symmetry of the rac isomer makes the β-protons on both indenyl units equivalent. This symmetry is absent in the meso form. |

Note: This table is illustrative, based on established principles of NMR spectroscopy for ansa-metallocenes. Actual chemical shifts depend on the specific solvent and complex. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Structures of Ansa-Metallocene Complexes

The crystal structure of the rac isomer reveals a C₂-symmetric molecule, which is the desired geometry for stereospecific propylene (B89431) polymerization. journalmt.com Key structural parameters obtained from X-ray diffraction include the Zr-Cl and Zr-Centroid bond lengths, as well as the Cl-Zr-Cl and Centroid-Zr-Centroid angles. These parameters are crucial as they influence the catalyst's activity and stereoselectivity. For instance, an increase in the Zr-Cl bond lengths can indicate a decreased electrophilicity of the zirconium metal center. mdpi.com Comparing the structural data of different substituted ansa-metallocenes shows how steric and electronic modifications to the indenyl ligand framework translate to changes in the coordination environment of the metal center. journalmt.com

Table 2: Representative X-ray Crystallographic Data for a Related ansa-Zirconocene Complex (rac-[Et(Ind)₂ZrCl₂])

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Zr-Cl (avg) | 2.442 | journalmt.com |

| Zr-Centroid (avg) | 2.233 | journalmt.com |

| Bond Angles (º) | ||

| Cl-Zr-Cl | 99.3 | mdpi.com |

| Centroid-Zr-Centroid | 125.9 | mdpi.com |

Note: Data is for the closely related rac-ethylenebis(indenyl)zirconium dichloride, illustrating typical values. The dimethylsilyl bridge in Me₂Si(Ind)₂ZrCl₂ would alter these angles slightly.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to confirm the elemental composition of a synthesized compound with high accuracy and confidence. mdpi.com For a novel or synthesized ligand like this compound, HRMS is used to verify that the correct molecular formula has been achieved.

Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge (m/z) ratios to four or five decimal places. mdpi.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, the identity of the compound can be confirmed. researchgate.net This verification is a critical step in the characterization workflow before proceeding to synthesize the final metallocene catalyst.

Table 3: HRMS Data for Compound Verification

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| This compound | C₂₀H₂₀Si | 289.1407 | 289.1409 (Example) |

Note: The observed mass is a hypothetical example illustrating the high accuracy of HRMS measurements.

Polymer Characterization

The ultimate test of a polymerization catalyst is the properties of the polymer it produces. For polyolefins synthesized using catalysts based on this compound, a variety of techniques are used to characterize their molecular weight, thermal properties, and processability.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw) and molecular weight distribution (MWD), or Polydispersity Index (PDI = Mw/Mn), of polymers. mdpi.com For polypropylene produced by rac-Me2Si(Ind)2ZrCl2/MAO catalyst systems, GPC analysis reveals key characteristics. These single-site catalysts are known for producing polymers with narrow molecular weight distributions (PDI values close to 2.0), which is a significant difference from the broad distributions (PDI > 4) seen with traditional multi-site Ziegler-Natta catalysts. mdpi.commdpi.com

Studies have shown that for homogeneous systems using rac-Me2Si(Ind)2ZrCl2, the molar mass of the resulting polypropylene is influenced by the concentration and type of alkylaluminum cocatalyst. siliketech.com For instance, increasing the concentration of triethylaluminum (B1256330) (TEA) can lead to a decrease in the polymer's molar mass due to chain transfer reactions. siliketech.com When the catalyst is supported on silica (B1680970), the resulting polymers often exhibit higher molar masses compared to those from the homogeneous system under similar conditions. mdpi.com GPC curves of polypropylene from these systems are often monomodal, confirming the single-site nature of the catalyst.

Table 4: GPC Analysis of Polypropylene from Me₂Si(Ind)₂ZrCl₂ Catalyst Systems

| Catalyst System | Cocatalyst | Molar Mass (Mw, kg/mol ) | PDI (Mw/Mn) | Reference |

| Homogeneous Me₂Si(Ind)₂ZrCl₂/MAO | - | 34 | ~2.0 | mdpi.com |

| Supported Me₂Si(Ind)₂ZrCl₂/SMAO | TIBA | Higher than homogeneous | Narrow | mdpi.com |

| Supported Me₂Si(2-Me-Ind)₂ZrCl₂/SMAO | TIBA | 93 | Narrow | mdpi.com |

Note: MAO = Methylaluminoxane (B55162), SMAO = Silica-supported MAO, TIBA = Triisobutylaluminum.

Differential Scanning Calorimetry (DSC) is used to investigate the thermal properties of polymers, such as the melting temperature (Tm) and crystallinity. For isotactic polypropylene (iPP) produced by rac-Me2Si(Ind)2ZrCl2, the DSC thermogram provides insight into the polymer's stereoregularity and microstructure. Metallocene-based iPPs often exhibit lower melting points compared to their Ziegler-Natta counterparts with similar isotacticity. mdpi.com This is attributed to a more uniform distribution of stereo-defects along the polymer chain. mdpi.com

The type of catalyst system also affects the thermal properties. Polypropylene made with supported rac-Me2Si(Ind)2ZrCl2 catalysts generally shows lower melting points than polymers produced by homogeneous systems. siliketech.com The incorporation of comonomers, like ethylene (B1197577), will also significantly lower the melting point and crystallinity of the resulting polymer. siliketech.com

Table 5: Thermal Properties of Polypropylene (PP) by DSC

| Polymer Type | Catalyst System | Melting Temperature (Tm, °C) | Enthalpy of Melting (J/g) | Key Observation | Reference |

| Metallocene iPP | rac-Me₂Si(Ind)₂ZrCl₂ (Supported) | Lower than homogeneous PP | Varies | Support lowers Tm | siliketech.com |

| Metallocene iPP | Generic Metallocene | 143 - 152 | Varies | Lower than ZN-iPP | |

| Ziegler-Natta iPP | Conventional ZN | 160 - 165 | 79.46 (example) | Broader melting peak |

Rheological studies investigate the flow and deformation behavior of the polymer melt, which is critical for processing applications like fiber spinning and extrusion. The viscoelastic properties, such as storage modulus (G'), loss modulus (G''), and complex viscosity (η*), are highly dependent on the polymer's molecular architecture. bohrium.com

Polypropylenes produced with metallocene catalysts like rac-Me2Si(Ind)2ZrCl2 are characterized by their narrow molecular weight distribution. This uniformity leads to distinct rheological behavior compared to Ziegler-Natta PPs. mdpi.com Metallocene PPs typically exhibit lower viscosity at low shear rates, which can be advantageous for certain processing methods. However, the high viscosity of some metallocene polyolefins can also lead to processing challenges like melt fracture. The rheological behavior of reactor blends, created by using a binary mixture of metallocene catalysts, can be tailored to achieve desired processing characteristics by creating bimodal molecular weight distributions. bohrium.com These studies are essential for correlating the catalyst design with the end-use performance and processability of the polymer. journalmt.com

Table 6: Summary of Rheological Characteristics of Metallocene Polypropylene

| Rheological Property | Typical Characteristic for Metallocene PP | Comparison to Ziegler-Natta PP | Implication | Reference |

| Complex Viscosity (η)* | Lower shear thinning | More pronounced shear thinning | Different behavior under processing shear rates | bohrium.commdpi.com |

| Storage Modulus (G') | Exhibits modulus upturn at low frequencies | Varies based on MWD | Indicates presence of high molecular weight fraction or specific chain architecture | bohrium.com |

| Processability | Good spinnability, potential for melt fracture | Broader processing window | Narrow MWD affects melt elasticity and strength |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of metallocene complexes containing the di(1H-inden-1-yl)dimethylsilane ligand. These calculations provide a quantum mechanical understanding of the catalyst's behavior at a molecular level.

DFT studies on related silyl-bridged bis(indenyl) zirconocene (B1252598) dichlorides have explored the relative stabilities of their racemic (rac) and meso isomers. For instance, calculations on [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride indicated that the meso isomer is slightly more stable than the rac form by approximately 0.8 kcal·mol⁻¹, suggesting a theoretical room temperature ratio of about 4:1. nih.gov This subtle energy difference is critical as the isomeric form of the catalyst profoundly influences the stereochemistry of the resulting polymer.

Table 1: Calculated Properties of a Related silyl-bridged bis(indenyl) zirconocene dichloride

| Property | Value |

| Isomer | meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride |

| Relative Stability (vs. rac) | -0.8 kcal·mol⁻¹ |

| Theoretical Isomer Ratio (meso:rac) at RT | ~4:1 |

Data sourced from DFT computations on a substituted analogue. nih.gov

Computational Modeling of Polymerization Enchainment and Stereocontrol

Computational modeling has been instrumental in understanding the intricate details of polymerization reactions catalyzed by di(1H-inden-yl)dimethylsilane-based metallocenes. These models can simulate the step-by-step process of monomer insertion and chain growth, providing insights into the factors that control the polymer's microstructure.

Kinetic studies of propylene (B89431) polymerization using a related catalyst, rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, activated by (Ph₃C)B(C₆F₅)₄/triisobutylaluminum, have been analyzed computationally. bohrium.com These studies reveal that the fraction of active centers ([C*]/[Zr]) increases over time, eventually reaching a steady state. bohrium.com The structure of the zirconocene has a significant impact on the fraction of active centers, particularly in propylene polymerization. bohrium.com

The stereocontrol mechanism, which dictates the tacticity of the resulting polypropylene (B1209903), is a primary focus of computational modeling. For silyl-bridged indenyl zirconocenes, the stereoselectivity is highly dependent on the ligand geometry. The gauche orientation of the indenyl ligands in some bridged metallocenes can lead to highly isotactic polypropylene. acs.org Analysis of the polymer microstructure often reveals stereoerrors that provide clues about the polymerization mechanism. For example, the predominance of [mrrm] stereoerrors in polypropylenes produced by certain bridged metallocenes suggests specific pathways for monomer insertion and chain migration. acs.org

Table 2: Kinetic Parameters for Propylene Polymerization with a Related ansa-Zirconocene Catalyst

| Catalyst System | Polymerization Time (min) | Active Center Fraction ([C*]/[Zr]) | Apparent Propagation Rate Constant (kp) |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate | 0.5 - 30 | Gradually increases to a steady state | Shows time-dependent decay |

Data reflects general trends observed in kinetic studies. bohrium.com

Theoretical Predictions of Catalytic Performance and Ligand Design

Theoretical models have proven invaluable for predicting the catalytic performance of metallocenes and for guiding the design of new, more efficient catalysts. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of a catalyst with its polymerization activity.

3D-QSAR studies on a series of bis-dimethylsilane-indenylZr(IV) metallocene catalysts have demonstrated that both the charge distribution on the aromatic ligands and the steric hindrance around the catalytic active site are key determinants of activity. researchgate.net These models use contour maps to visualize regions where steric bulk is either favorable or unfavorable for catalytic performance, providing a roadmap for ligand modification. researchgate.net

Furthermore, theoretical studies can predict the copolymerization behavior of these catalysts. For example, the rac-{Me₂Si(2-Me-4-Ph-Ind}ZrCl₂/MAO system has been shown to be highly active in the copolymerization of propylene with 2-methyl-1,5-hexadiene, yielding copolymers with a highly isotactic polypropylene backbone. rsc.org The catalyst's structure dictates the diastereoselectivity of the cyclopolymerization of the diene. rsc.org Such predictions are crucial for designing catalysts that can produce polymers with specific, desirable properties. The ability to computationally screen potential catalyst structures before undertaking their synthesis saves significant time and resources.

Table 3: Copolymerization Performance of a Related ansa-Zirconocene Catalyst

| Catalyst System | Monomers | Activity (kg_pol g_cat⁻¹ h⁻¹) | Resulting Copolymer Structure |

| rac-{Me₂Si(2-Me-4-Ph-Ind}ZrCl₂ / MAO | Propylene, 2-methyl-1,5-hexadiene | 20–600 | Highly isotactic polypropylene backbone with methylene-(1-methyl)-1,3-cyclopentane units |

Performance data from copolymerization experiments. rsc.org

Future Perspectives and Emerging Research Avenues

Development of Novel Bridged Indenyl Ligand Architectures

The core structure of di(1H-inden-1-yl)dimethylsilane, featuring two indenyl groups linked by a dimethylsilyl bridge, provides a foundation for extensive modification. alfa-chemistry.comfishersci.co.uk Future research will likely focus on synthesizing derivatives with varied substituents on the indenyl rings. These modifications can be used to fine-tune the electronic and steric properties of the resulting metallocene catalysts. For instance, introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing the catalyst's activity and selectivity.

Exploration of Other Transition Metal Centers and Catalytic Reactions

While zirconium has been a primary focus for metallocene catalysts derived from this compound, there is growing interest in exploring other transition metals. hhu.de Hafnium, for example, is known to produce polymers with different characteristics compared to its zirconium counterparts. hhu.de Investigating complexes with other early transition metals, such as titanium, or even late transition metals could open up new catalytic applications beyond olefin polymerization.

The versatility of the this compound ligand framework suggests its potential use in a broader range of catalytic reactions. These could include other types of polymerization, such as the polymerization of cyclic olefins, as well as various organic transformations. hhu.de The development of catalysts for asymmetric synthesis, where the chiral environment provided by the ligand can induce stereoselectivity, is another promising direction.

Integration of High-Throughput Experimentation in Catalyst Discovery

The discovery and optimization of new catalysts based on this compound can be significantly accelerated through the use of high-throughput experimentation (HTE). rsc.orgresearchgate.netnih.gov HTE allows for the rapid screening of large libraries of catalysts and reaction conditions in a time- and material-efficient manner. researchgate.net By combining automated synthesis of ligand derivatives with parallel screening of their catalytic performance, researchers can quickly identify promising candidates for further development. nih.govnih.gov

The large datasets generated by HTE can be leveraged using machine learning and artificial intelligence. rsc.orgresearchgate.net These computational tools can identify complex relationships between catalyst structure, reaction conditions, and catalytic outcomes, leading to more predictive models for catalyst design. researchgate.net This data-driven approach has the potential to revolutionize the catalyst discovery process, moving from empirical screening to rational design. rsc.orgresearchgate.net

Sustainable Chemical Synthesis and Catalysis using this compound derived systems

The development of more efficient and selective catalysts from this compound can contribute to more sustainable chemical processes. Catalysts that exhibit high activity and longevity reduce the amount of catalyst required and minimize waste. Furthermore, catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, lead to significant energy savings.

A key area of future research is the development of catalysts that can utilize renewable feedstocks. For example, catalysts capable of polymerizing bio-based monomers would reduce the reliance on fossil fuels for plastic production. Additionally, the design of recyclable catalysts, potentially through immobilization on solid supports, is a critical aspect of green chemistry that can be applied to systems derived from this compound. The use of these catalysts in processes that minimize solvent use and by-product formation will be crucial for advancing sustainable chemical manufacturing.

Q & A

Q. What synthetic methodologies are employed for di(1H-inden-1-yl)dimethylsilane and its halogen-substituted derivatives?

this compound derivatives are synthesized via palladium-catalyzed cross-coupling reactions. For example, bis(4-bromo-2-methyl-1H-inden-1-yl)dimethylsilane is prepared using 7-bromo-2-methyl-1H-indene as a precursor, with palladium catalysts facilitating ligand assembly . Halogen-substituted variants (e.g., chloro derivatives) are synthesized via halogen exchange reactions under controlled conditions, often in tetrahydrofuran (THF) . Key steps include purification via distillation or crystallization to achieve >95% purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm ligand coordination and purity by resolving indenyl proton environments and silicon-methyl groups .

- X-ray Crystallography: Software like SHELXL and ORTEP-III are used for structure refinement. For example, bis(indenyl)dimethylsilane-zirconium complexes are analyzed to determine bond lengths (e.g., Si–C: 1.87–1.89 Å) and torsion angles .

- Mass Spectrometry: High-resolution MS validates molecular weights (e.g., CHClSiZr: 448.57 g/mol) .

Advanced Research Questions

Q. How do structural modifications in this compound ligands affect zirconocene catalytic performance in olefin polymerization?

Substituents like bromo or chloro at the 4-position of the indenyl ring alter electron density at the metal center, impacting catalytic activity. For instance:

- Electron-withdrawing groups (e.g., Br) reduce electron donation to zirconium, lowering ethylene polymerization activity but improving thermal stability .

- Steric effects: Bulky substituents hinder monomer access, reducing turnover frequency. Comparative studies show a 20% drop in polyethylene yield when using brominated vs. non-halogenated ligands .

- Table 1: Catalytic performance of derivatives in ethylene polymerization:

Q. What computational strategies elucidate the electronic properties of this compound ligands?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and global reactivity indices (electrophilicity index: 1.8 eV). These predict ligand donation capacity to metal centers and stability against oxidation . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the indenyl π-system, critical for metal coordination .

Q. How are contradictions in crystallographic data resolved for this compound-metal complexes?

Discrepancies in bond angles or disorder in crystal structures are addressed via:

- Multi-cycle refinement in SHELXL with anisotropic displacement parameters .

- Cross-validation using spectroscopic data (e.g., Si NMR chemical shifts ≈ 15–20 ppm for Si–indenyl bonds) .

- Twinned data analysis in cases of non-merohedral twinning, using programs like CELL_NOW .

Methodological Considerations

- Synthetic Challenges: Halogenated derivatives require inert atmospheres (Ar/N) to prevent Si–C bond hydrolysis .

- Safety: Dimethylsilane derivatives are handled under fume hoods due to potential respiratory irritation (screening level: 30 µg/m³) .

- Data Reproducibility: Batch-to-batch variability in ligand purity (>95% required) significantly impacts catalytic reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.